molecular formula C10H14N4 B1465449 3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile CAS No. 1249501-85-6

3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile

Cat. No. B1465449
CAS RN: 1249501-85-6
M. Wt: 190.25 g/mol
InChI Key: RUCGGQRMOROARX-UHFFFAOYSA-N
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Description

“3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile” is a chemical compound with the formula C10H14N4 and a molecular weight of 190.24 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

While specific synthesis methods for “3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile” were not found, related compounds have been synthesized in various studies . For example, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template . Another study synthesized a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ .


Molecular Structure Analysis

The molecular structure of “3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile” consists of a pyrimidine ring attached to a propyl group via a methylamino group . The pyrimidine ring is substituted at the 6-position with an ethyl group .

Scientific Research Applications

Antimicrobial Activities

3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile and its derivatives have been explored for their antimicrobial activities. Research indicates that certain derivatives exhibit strong antimicrobial properties against a variety of organisms, including Gram-negative bacteria, Gram-positive bacteria, and yeast. This is attributed to the unique structural features and the presence of certain substituents enhancing the antimicrobial efficacy of these compounds (Behbehani, Ibrahim, Makhseed, Mahmoud, 2011).

PAF-Receptor Antagonist Activity

A series of 4-aminopiperidines substituted at the 3-position with groups bearing carbamate or ureido functions, synthesized from 3,3′-iminobis(propanenitrile), have shown potential as PAF-receptor antagonists. The synthesis involves a key step where the reduction of the piperidinic β-enamino ester or nitrile occurs readily, indicating the versatility of the propanenitrile derivatives in medicinal chemistry applications (Benmehdi, Lamouri, Serradji, Pallois, Heymans, 2008).

GPR119 Agonistic Activity

Compounds derived from 3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile have shown promise as GPR119 agonists, with potential applications in improving glucose tolerance and managing diabetes. These compounds demonstrate not only potent GPR119 agonistic activity but also favorable pharmacokinetic profiles, indicating their potential as therapeutic agents for diabetes (Negoro, Yonetoku, Misawa-Mukai, Hamaguchi, Maruyama, Yoshida, Takeuchi, Ohta, 2012).

Future Directions

While specific future directions for “3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile” were not found, related compounds have shown potential for further development. For example, a compound was highlighted as a promising candidate for further development as a multi-targeted kinase inhibitor .

Mechanism of Action

and a molecular weight of 190.25 g/mol, has been synthesized for potential use in scientific research and industry.

    Target of Action

    • PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents. Unregulated signaling in the PI3K-PKB-mTOR pathway is common in various human cancers .

    Mode of Action

    • Upon binding, EPMP modulates phosphorylation of downstream substrates, including GSK3β, FKHRL1, BAD, and mTOR. This leads to altered cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival .

    Biochemical Pathways

    • PKB activation occurs through phosphorylation on Ser473 and Thr308, promoting downstream signaling events .

    Pharmacokinetics

      EPMP’s oral bioavailability is noteworthy. It is absorbed efficiently after oral administration. The compound distributes throughout the body, reaching target tissues. Some EPMP derivatives undergo metabolism in vivo, leading to rapid clearance. EPMP is eliminated primarily through renal excretion .

    Result of Action

    • In preclinical studies, EPMP strongly inhibits the growth of human tumor xenografts in mice .

    Action Environment

    • Stability studies under varying conditions are essential to understand its behavior in different environments .

properties

IUPAC Name

3-[(6-ethylpyrimidin-4-yl)-methylamino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-3-9-7-10(13-8-12-9)14(2)6-4-5-11/h7-8H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCGGQRMOROARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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